ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Overview

Description

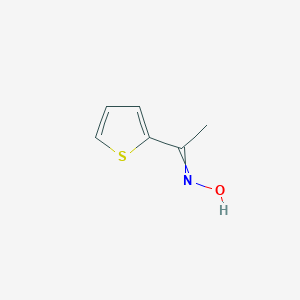

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- is an organic compound with the molecular formula C6H7NOS It is a derivative of ethanone, 1-(2-thienyl)-, where the oxime group is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 1-(2-thienyl)-, oxime, (1Z)- typically involves the reaction of 1-(2-thienyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative. The general reaction scheme is as follows:

1-(2-thienyl)ethanone+NH2OH⋅HCl→ethanone, 1-(2-thienyl)-, oxime, (1Z)-+H2O+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of 1-(2-thienyl)ethylamine.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

General Reaction Scheme

Scientific Research Applications

Chemistry

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- serves as an important intermediate in the synthesis of various heterocyclic compounds. Its oxime group allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Biology

Research has indicated potential biological activities of this compound. It has been investigated for its antimicrobial and antifungal properties. Studies have shown that derivatives of ethanone oximes exhibit significant activity against various pathogens, making them candidates for further drug development.

Medicine

In medicinal chemistry, ethanone, 1-(2-thienyl)-, oxime, (1Z)- is explored for its potential as a drug lead in enzyme inhibition. Its structural features allow for interactions with biological targets, which can be optimized to enhance efficacy and selectivity in therapeutic applications.

Industry

The compound is utilized in the production of specialty chemicals and serves as a precursor for advanced materials. Its versatility makes it suitable for applications ranging from agrochemicals to polymer science.

Case Studies

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing the thienyl moiety exhibited significant antibacterial activity against Staphylococcus aureus.

- Coordination Chemistry : Research highlighted in Inorganic Chemistry showed that complexes formed with transition metals using ethanone oxime as a ligand displayed enhanced catalytic properties in oxidation reactions.

- Drug Development : Investigations into enzyme inhibitors utilizing this compound have led to promising results in targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of ethanone, 1-(2-thienyl)-, oxime, (1Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The thienyl group contributes to the compound’s aromaticity and electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

1-(2-thienyl)ethanone: The parent compound without the oxime group.

2-Acetylthiophene: A structural isomer with the acetyl group attached to the thiophene ring.

2-Thienyl methyl ketone: Another isomer with a different substitution pattern on the thiophene ring.

Uniqueness

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the thienyl and oxime groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethanone, 1-(2-thienyl)-, oxime, (1Z)-, also known by its CAS number 1956-45-2, is a chemical compound that has garnered attention for its biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- has a molecular formula of and a molecular weight of approximately 141.19 g/mol. The structure features a thienyl group attached to an ethanone moiety through an oxime linkage. The presence of the thienyl ring contributes to its chemical reactivity and biological activity.

The biological activity of ethanone, 1-(2-thienyl)-, oxime, (1Z)- can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have indicated that compounds containing thienyl groups exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : The oxime functional group is known for its potential antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Biological Activity Data

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress | |

| Enzyme inhibition | Potential inhibition of metabolic enzymes |

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of ethanone derivatives revealed that ethanone, 1-(2-thienyl)-, oxime, (1Z)- exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

- Antioxidant Activity Assessment : In vitro assays demonstrated that ethanone, 1-(2-thienyl)-, oxime, (1Z)- showed a dose-dependent increase in radical scavenging activity. At concentrations above 100 µM, the compound reduced DPPH radical levels by over 70%, indicating strong antioxidant potential.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition found that ethanone derivatives could inhibit acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical.

Future Directions in Research

Further research is warranted to explore the full spectrum of biological activities associated with ethanone, 1-(2-thienyl)-, oxime, (1Z)-. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies to elucidate the precise biochemical pathways affected by this compound.

- In Vivo Studies : Animal models could provide insights into the therapeutic potential and safety profile of ethanone derivatives.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.

Properties

IUPAC Name |

N-(1-thiophen-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODHTVIKKXGOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941341 | |

| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-45-2 | |

| Record name | 1-(2-Thienyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)ethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.